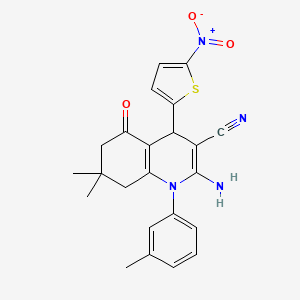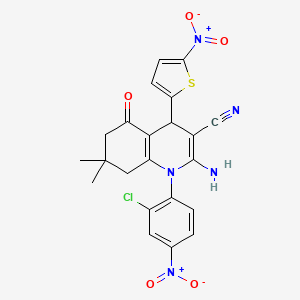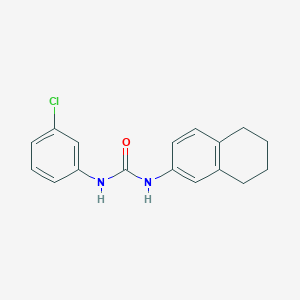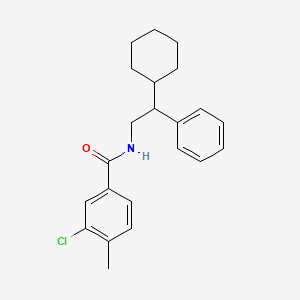![molecular formula C25H37NO3 B4327516 N-[2-(1-adamantyloxy)ethyl]-2-(hexyloxy)benzamide](/img/structure/B4327516.png)
N-[2-(1-adamantyloxy)ethyl]-2-(hexyloxy)benzamide
Übersicht
Beschreibung
N-[2-(1-adamantyloxy)ethyl]-2-(hexyloxy)benzamide is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is commonly referred to as AEB071 and is a selective inhibitor of protein kinase C (PKC). The compound has been extensively studied for its potential therapeutic applications in various diseases, including autoimmune disorders, cancer, and inflammation.
Wirkmechanismus
AEB071 works by selectively inhibiting the activity of protein kinase C (N-[2-(1-adamantyloxy)ethyl]-2-(hexyloxy)benzamide), which is an important signaling molecule in many cellular processes. N-[2-(1-adamantyloxy)ethyl]-2-(hexyloxy)benzamide plays a crucial role in regulating cell growth, differentiation, and survival. By inhibiting N-[2-(1-adamantyloxy)ethyl]-2-(hexyloxy)benzamide activity, AEB071 can disrupt these cellular processes, leading to a reduction in inflammation, cancer cell growth, and autoimmune disease symptoms.
Biochemical and physiological effects:
AEB071 has been shown to have a significant effect on various biochemical and physiological processes. It has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines and chemokines. In addition, it has been shown to induce apoptosis (programmed cell death) in cancer cells, leading to a reduction in tumor growth. Furthermore, AEB071 has been shown to reduce the symptoms of autoimmune diseases such as multiple sclerosis and psoriasis by inhibiting the activity of immune cells.
Vorteile Und Einschränkungen Für Laborexperimente
AEB071 has several advantages for laboratory experiments. It is a highly selective inhibitor of N-[2-(1-adamantyloxy)ethyl]-2-(hexyloxy)benzamide, which makes it a useful tool for studying the role of N-[2-(1-adamantyloxy)ethyl]-2-(hexyloxy)benzamide in various cellular processes. In addition, it has been shown to have a low toxicity profile, which makes it a safe compound to use in laboratory experiments. However, one limitation of AEB071 is its relatively low solubility in water, which can make it difficult to work with in some experimental settings.
Zukünftige Richtungen
There are several future directions for research on AEB071. One area of interest is the development of new therapeutic applications for the compound, particularly in the treatment of cancer and inflammatory diseases. Another area of interest is the development of new synthetic methods for AEB071, which could improve its solubility and make it easier to work with in laboratory experiments. Finally, there is a need for further research on the mechanism of action of AEB071, particularly with regard to its effects on N-[2-(1-adamantyloxy)ethyl]-2-(hexyloxy)benzamide isoforms and downstream signaling pathways.
Wissenschaftliche Forschungsanwendungen
AEB071 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have a significant effect on autoimmune diseases such as multiple sclerosis and psoriasis. In addition, it has been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo. Furthermore, AEB071 has been studied for its anti-inflammatory properties, which may have potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
N-[2-(1-adamantyloxy)ethyl]-2-hexoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H37NO3/c1-2-3-4-7-11-28-23-9-6-5-8-22(23)24(27)26-10-12-29-25-16-19-13-20(17-25)15-21(14-19)18-25/h5-6,8-9,19-21H,2-4,7,10-18H2,1H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTUNIWNNNRRUHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=CC=C1C(=O)NCCOC23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H37NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(1-adamantyloxy)ethyl]-2-(hexyloxy)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-(3,4-dihydroquinolin-1(2H)-yl)-6-({[5-(2-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}methyl)-1,3,5-triazin-2-amine](/img/structure/B4327474.png)
![6-methoxy-N-(2-{[(3-methylphenyl)amino]carbonyl}phenyl)-2-naphthamide](/img/structure/B4327477.png)
![2-(4-chlorophenoxy)-N-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethyl}acetamide](/img/structure/B4327482.png)
![2-{[(4-chlorophenoxy)acetyl]amino}-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4327483.png)
![2,3-bis[2-(2-nitrophenyl)vinyl]quinoxaline](/img/structure/B4327487.png)
![ethyl (4-{[4-(trifluoromethyl)benzoyl]amino}phenyl)carbamate](/img/structure/B4327493.png)

![2-{[(4-chlorophenoxy)acetyl]amino}-N-(2-methylphenyl)benzamide](/img/structure/B4327498.png)


![ethyl [4-({2-[(2-isopropyl-5-methylphenoxy)methyl]benzoyl}amino)-2-methoxyphenyl]carbamate](/img/structure/B4327533.png)